molecular formula C22H29N2O4+ B1261289 3-Hydroxy-16-methoxy-2,3-dihydrotabersoninium

3-Hydroxy-16-methoxy-2,3-dihydrotabersoninium

Cat. No. B1261289
M. Wt: 385.5 g/mol
InChI Key: MLIQIRKAHMVCDD-MMGCJVFTSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-16-methoxy-2,3-dihydrotabersoninium is an indole alkaloid cation that is the conjugate acid of 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, obtained by protonation of the tertiary amino function;  major species at pH 7.3. It is a conjugate acid of a 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.

Scientific Research Applications

Role in Anticancer Drug Precursor Synthesis

3-Hydroxy-16-methoxy-2,3-dihydrotabersoninium is an intermediate in the synthesis of the anticancer drug precursor vindoline. This compound is derived from tabersonine through the action of specific enzymes, tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). The study by Qu et al. (2015) highlights the importance of these enzymes in the formation of 3-hydroxy-16-methoxy-2,3-dihydrotabersoninium, which is a crucial step in producing vindoline. Vindoline, in turn, is a key precursor for antitumor substances such as vinblastine and vincristine, extensively used in cancer chemotherapy (Qu et al., 2015).

Involvement in Vindoline Biosynthesis

Another aspect of 3-hydroxy-16-methoxy-2,3-dihydrotabersoninium’s role is its involvement in vindoline biosynthesis, specifically through the action of N-methyltransferase (NMT) in Catharanthus roseus. The work of Dethier and Luca (1993) provides insights into the localization and characteristics of NMT, which catalyzes a late step in vindoline biosynthesis, involving this compound. The purification and study of this enzyme are crucial for understanding the biosynthetic pathway of vindoline and its related compounds (Dethier & Luca, 1993).

properties

Product Name

3-Hydroxy-16-methoxy-2,3-dihydrotabersoninium

Molecular Formula

C22H29N2O4+

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1S,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-4-20-8-5-10-24-11-9-21(18(20)24)15-7-6-14(27-2)12-16(15)23-17(21)22(26,13-20)19(25)28-3/h5-8,12,17-18,23,26H,4,9-11,13H2,1-3H3/p+1/t17-,18+,20+,21+,22-/m1/s1

InChI Key

MLIQIRKAHMVCDD-MMGCJVFTSA-O

Isomeric SMILES

CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)(C(=O)OC)O

Canonical SMILES

CCC12CC(C3C4(C1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)(C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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